molecular formula C17H20N2O6S B5021248 N-(2-furylmethyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide

N-(2-furylmethyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide

Cat. No. B5021248
M. Wt: 380.4 g/mol
InChI Key: AYPHHEXHOOWLKP-UHFFFAOYSA-N
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Description

This compound is of interest due to its potential applications in various fields of chemistry and medicine. Its complex structure, involving a furylmethyl group and a morpholinylsulfonyl phenoxy segment, suggests a variety of chemical properties and reactions that could be exploited for different purposes.

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including the use of starting materials such as phenoxypropylacetamide derivatives with a thioether moiety. These compounds have shown significant activity in pharmacological evaluations, suggesting a method for the synthesis of complex molecules like our compound of interest (Sekine et al., 1998).

Molecular Structure Analysis

The molecular structure of related compounds, such as substituted 5-arylcarbamoyl-3-cyano-6-methylpyridine-2(1h)-thiones, has been determined using X-ray crystallographic analysis. This provides insights into the arrangement of atoms and the spatial configuration of similar complex molecules (Dyachenko & Chernega, 2006).

Chemical Reactions and Properties

The compound's chemical properties can be inferred from related research, which explores the reactivity of similar molecules under various conditions. For example, the hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides provide valuable information on potential intra- and intermolecular interactions (Romero & Margarita, 2008).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S/c20-17(18-12-15-2-1-9-24-15)13-25-14-3-5-16(6-4-14)26(21,22)19-7-10-23-11-8-19/h1-6,9H,7-8,10-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPHHEXHOOWLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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